Cas no 1994874-55-3 (2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine)

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine is a versatile amine derivative featuring a piperidine core with an ethoxymethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The ethoxymethyl group enhances solubility and modulates steric and electronic properties, while the secondary amine functionality offers reactivity for further derivatization. Its structural features make it suitable for applications in drug discovery, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound's balanced lipophilicity and functional group compatibility contribute to its utility in optimizing pharmacokinetic profiles.
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine structure
1994874-55-3 structure
Product Name:2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
CAS No:1994874-55-3
MF:C10H22N2O
MW:186.294482707977
CID:5720766
PubChem ID:121201565
Update Time:2025-05-20

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(ethoxymethyl)piperidin-1-yl]ethanamine
    • 2-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-amine
    • F1907-5274
    • 1994874-55-3
    • AKOS026709689
    • 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
    • Inchi: 1S/C10H22N2O/c1-2-13-9-10-5-3-4-7-12(10)8-6-11/h10H,2-9,11H2,1H3
    • InChI Key: OANVMDHHCVLDHE-UHFFFAOYSA-N
    • SMILES: O(CC)CC1CCCCN1CCN

Computed Properties

  • Exact Mass: 186.173213330g/mol
  • Monoisotopic Mass: 186.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38.5Ų

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E165921-100mg
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
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$ 95.00 2022-06-05
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E165921-500mg
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$ 365.00 2022-06-05
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$ 570.00 2022-06-05
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$361.0 2023-09-07
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$380.0 2023-09-07
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$401.0 2023-09-07
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F1907-5274-2.5g
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F1907-5274-5g
2-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-amine
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Additional information on 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine

Comprehensive Overview of 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine (CAS No. 1994874-55-3)

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine (CAS No. 1994874-55-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name, features a piperidine core modified with an ethoxymethyl group and an ethylamine side chain. Its molecular architecture makes it a promising candidate for various applications, particularly in drug discovery and material science.

The growing interest in 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine aligns with current trends in small molecule therapeutics and bioconjugation chemistry. Researchers are increasingly exploring its potential as a building block for novel drug candidates, especially in the development of CNS-targeting agents and enzyme inhibitors. Its piperidine moiety is particularly noteworthy, as this structural motif is prevalent in many FDA-approved drugs, including those targeting neurological disorders.

One of the most frequently asked questions about CAS No. 1994874-55-3 relates to its synthetic routes and scalability. Recent publications highlight efficient multi-step syntheses involving reductive amination and etherification strategies. The compound's solubility profile (demonstrating good solubility in polar organic solvents) and stability under physiological conditions make it particularly valuable for medicinal chemistry applications.

In the context of green chemistry advancements, 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine has been studied for its potential in catalytic transformations. The ethoxymethyl group introduces interesting steric and electronic effects that can influence reaction outcomes in asymmetric synthesis. This has led to investigations into its use as a chiral auxiliary or ligand precursor in transition metal catalysis.

The compound's physicochemical properties have been characterized extensively. With a molecular weight of 186.28 g/mol and a logP value suggesting moderate lipophilicity, it occupies a valuable space in property-based drug design. Computational studies predict favorable blood-brain barrier permeability, explaining the growing interest in its neurological applications. These characteristics are particularly relevant given current industry focus on CNS drug delivery technologies.

Recent patent literature reveals innovative applications of 1994874-55-3 in biodegradable polymers and smart materials. The amine functionality allows for straightforward incorporation into polymer backbones, while the piperidine ring contributes to material rigidity. This dual functionality addresses current market demands for multi-functional monomers in advanced material science.

Quality control aspects of 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine production have become increasingly important. Analytical methods such as HPLC-UV and LC-MS have been optimized for purity assessment, with typical commercial samples achieving >98% purity. These advancements respond to the pharmaceutical industry's stringent requirements for high-purity intermediates in GMP manufacturing.

From a regulatory perspective, CAS 1994874-55-3 has been evaluated for various safety parameters. While comprehensive toxicological data continues to emerge, preliminary studies suggest a favorable profile for research use. This positions the compound well in the current landscape of safer chemical alternatives and green pharmaceuticals.

The commercial availability of 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine has expanded significantly in recent years, with multiple suppliers offering gram to kilogram quantities. This accessibility supports its growing adoption in high-throughput screening libraries and combinatorial chemistry approaches. Pricing trends reflect the compound's increasing importance in drug discovery pipelines worldwide.

Future research directions for 1994874-55-3 are likely to explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's structural features make it an attractive candidate for E3 ligase binding moieties, addressing one of the hottest topics in contemporary drug discovery.

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